molecular formula C8H15NO3 B13154991 N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide

Cat. No.: B13154991
M. Wt: 173.21 g/mol
InChI Key: ZZEMWAOJNGCRLJ-UHFFFAOYSA-N
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Description

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is an amide derivative featuring a tetrahydrofuran (oxolan) ring substituted with a hydroxyl group at position 3 and a 2-methylpropanamide (isobutyramide) moiety at position 4. The hydroxyoxolan group imparts polarity, while the branched alkyl chain in the amide contributes to steric effects.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N-(4-hydroxyoxolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)

InChI Key

ZZEMWAOJNGCRLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1COCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Hydroxyoxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Amidation Reaction: The hydroxyoxolane intermediate is then reacted with 2-methylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminium hydride).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth, through its interaction with molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally relevant for comparison:

Compound 2 (R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide)
  • Structure : Contains a methoxyphenyl group and a phenylpropan-2-ylamine-linked propanamide.
  • Key Differences :
    • The methoxyphenyl and phenyl groups enhance lipophilicity compared to the hydroxyoxolan in the target compound.
    • Higher molecular weight (297.39 g/mol vs. 173.21 g/mol) due to aromatic substituents .
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide
  • Structure : Features a ferrocenylmethoxy group, nitro, and trifluoromethylphenyl substituents.
  • Nitro and trifluoromethyl groups further elevate logP, contrasting with the target compound’s polar hydroxyoxolan .
3-[4-(Oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide
  • Structure : Combines a triazole ring with oxolan and sulfanyl groups.
  • Key Differences :
    • The triazole and sulfanyl groups enable hydrogen bonding and redox activity, unlike the target’s hydroxyoxolan.
    • Higher molecular weight (256.32 g/mol) due to the triazole ring .
N-(2-Methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
  • Structure: Includes a quinazolinone ring and methoxyphenyl group.
  • Methoxyphenyl enhances lipophilicity compared to the hydroxyoxolan’s polarity .

Physicochemical Properties

The target compound’s logP is estimated using methods from , which accounts for proximity effects, hydrogen bonding, and branching:

  • Hydroxyoxolan : Adds polarity (−1 logP).
  • Branched 2-methylpropanamide : Reduces logP (−2).
  • Hydrogen bonds (amide and hydroxyl) : +3 each.
  • Total estimated logP : ~0.5, indicating moderate hydrophilicity.
Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide C₈H₁₅NO₃ 173.21 ~0.5 Hydroxyoxolan, branched amide
Compound 2 () C₁₉H₂₃NO₂ 297.39 3.2 Methoxyphenyl, phenylpropan-2-yl
3-Ferrocenylmethoxy...propanamide () C₂₀H₂₀F₃N₃O₄ 423.39 4.8 Ferrocenyl, nitro, trifluoromethyl
3-[4-(Oxolan-2-ylmethyl)...propanamide () C₁₀H₁₆N₄O₂S 256.32 1.9 Triazole, sulfanyl, oxolan
N-(2-Methoxyphenyl)...propanamide () C₁₈H₁₇N₃O₃ 323.35 2.5 Quinazolinone, methoxyphenyl

Biological Activity

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound features a hydroxylated oxolane ring and an amide functional group, which are critical for its biological interactions. The oxolane structure contributes to the compound's ability to engage with various biological targets, potentially influencing enzymatic activities and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and diabetes.
  • Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Pharmacological Effects

Research has suggested that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Some studies have indicated that this compound may possess anticancer properties, potentially through the modulation of apoptotic pathways or inhibition of tumor growth.
  • Antimicrobial Properties : There are indications that it may also exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound. Below are key findings from selected research:

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated inhibition of cell proliferation in cancer cell lines with IC50 values indicating significant potency.
Study 2Assess antimicrobial propertiesShowed effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting potential therapeutic applications.
Study 3Investigate enzyme interactionsIdentified as a competitive inhibitor of specific metabolic enzymes, leading to altered metabolic profiles in treated cells.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further research is necessary to fully understand its long-term effects.

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